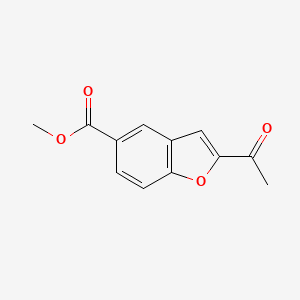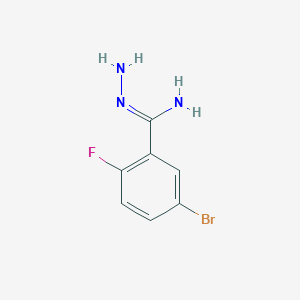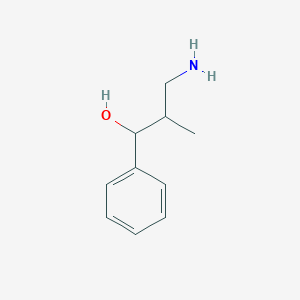
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. Starting from commercially available materials, the synthesis may include steps such as bromination, esterification, and indole formation. Specific conditions such as the use of p-toluenesulfonic acid in toluene have been reported for similar indole derivatives .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
Uniqueness: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C17H20BrNO4 |
|---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
PZAVNZWAXBPMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)





![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
